molecular formula C12H23N B1425834 2-(Cyclopentylmethyl)cyclohexan-1-amine CAS No. 1247406-30-9

2-(Cyclopentylmethyl)cyclohexan-1-amine

Cat. No. B1425834
M. Wt: 181.32 g/mol
InChI Key: VGKVSISPFMJALL-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H23N . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for 2-(Cyclopentylmethyl)cyclohexan-1-amine are not available in the search results, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate . The synthesis involves five steps, including the reaction of cyclohexanone with a reagent, dehydration in the presence of an acidic ionic liquid, oxidation by potassium permanganate, imination with methyl amine, and finally, rearrangement of the obtained imine at elevated temperature .


Molecular Structure Analysis

The molecular structure of 2-(Cyclopentylmethyl)cyclohexan-1-amine can be represented by the SMILES notation: C1CCC(C1)CC2CCCCC2N . The InChI key is VGKVSISPFMJALL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(Cyclopentylmethyl)cyclohexan-1-amine has a molecular weight of 181.32 . It appears as a liquid at room temperature .

Scientific Research Applications

1. Resolution and Optical Rotation

In a study by Nohira, Ehara, & Miyashita (1970), optically active trans-2-aminocyclohexanecarboxylic acids were prepared, leading to the development of active trans-1,2-disubstituted cyclohexanes. This included the study of amine-nitrous acid reactions of cyclohexylamines to produce hydroxy compounds.

2. Ring-opening Cyclization

Nambu, Fukumoto, Hirota, & Yakura (2014) explored ring-opening cyclization with primary amines. This process enables efficient access to 2-substituted tetrahydroindol-4-ones, demonstrating the utility of cyclohexan-1-amines in synthesizing indole derivatives.

3. α-Carbon Amination

Huang et al. (2019) developed a method for α-carbon amination of chloroaldehydes, using cyclohexadiene-1,2-diimines as reagents. This facilitated the synthesis of optically enriched dihydroquinoxalines, highlighting the role of cyclohexan-1-amines in creating bioactive molecules.

4. Annulation Chemistry

A study by Glass, Higgins, & Hunt (2019) on tandem Michael addition-enamine formation showed that 2-(but-2-enoyl)cyclohexan-1-one with primary amines affords hexahydroquinolin-4(1H)-ones, showcasing the utility in annulation reactions.

5. Intramolecular Bromo-Amination

Fujioka, Murai, Ohba, Hirose, & Kita (2006) described the intramolecular bromo-amination of cyclohexadiene aminal, leading to the asymmetric synthesis of (-)-gamma-lycorane, a method demonstrating the distinct reactivity of cyclohexan-1-amines.

6. Synthesis of Cyclohexane-1,2-diamines

Tsygankov et al. (2016) synthesized N,N′-dialkylated derivatives of cyclohexane-1,2-diamine, using them as asymmetric ligands and organocatalysts for alcohol synthesis, illustrating the role in catalysis and ligand formation.

7. Aromatization Reactions

Hegde, Kassim, & Kennedy (2001) explored aromatization reactions with cyclohexenones and cyclohexadien-1-amines, leading to the formation of N-alkyl-2-iodoanilines and 2-iodophenols, highlighting the reactivity in synthesizing iodinated aromatic compounds.

8. Radical Transfer Hydroamination

Guin, Mück-Lichtenfeld, Grimme, & Studer (2007) reported on radical transfer hydroamination with aminated cyclohexadienes, a method yielding various 1-aminated-2,5-cyclohexadienes and demonstrating the reactivity in radical-based synthetic processes.

9. Synthesis of LED Light Photoinitiator

Li, Hao, Zhong, Tang, Nie, & Zhu (2019) synthesized a furan derivative photoinitiator for 3D printing, using cyclohexan-1-one, indicating the application in advanced material synthesis.

10. Electrophilic Aminations with Oxaziridines

Andreae & Schmitz (1991) discussed electrophilic aminations with oxaziridines, demonstrating the synthesis of various amine derivatives, including those related to cyclohexane structures.

properties

IUPAC Name

2-(cyclopentylmethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c13-12-8-4-3-7-11(12)9-10-5-1-2-6-10/h10-12H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKVSISPFMJALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CCCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylmethyl)cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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